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Compound of Interest

2-(dimethylamino)benzene-1,4-
diol

Cat. No.: B2998426

Compound Name:

Disclaimer: A comprehensive search of publicly available scientific databases and literature has
revealed no experimental spectroscopic data (NMR, IR, UV-Vis, or Mass Spectrometry) for 2-
(dimethylamino)benzene-1,4-diol (CAS No. 50564-14-2). This guide has been compiled to
provide researchers, scientists, and drug development professionals with the available
theoretical data, expected spectroscopic characteristics based on its chemical structure, and
generalized experimental protocols for the synthesis and analysis of this and similar
compounds.

Compound Identification

Property Value

Chemical Name 2-(dimethylamino)benzene-1,4-diol
CAS Number 50564-14-2

Molecular Formula CsH11NO:2

Molecular Weight 153.18 g/mol

Canonical SMILES CN(C)C1=C(C=CC(=C1)0)0O

Predicted Mass Spectrometry Data
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While experimental mass spectra are unavailable, predicted collision cross-section (CCS)
values for various adducts of 2-(dimethylamino)benzene-1,4-diol provide theoretical insights
for mass spectrometry analysis.

Adduct lon Predicted m/z Predicted CCS (A
[M+H]* 154.08626 129.9
[M+Na]* 176.06820 138.0
[M-H]- 152.07170 133.0
[M+NHa]* 171.11280 150.5
[M+K]* 192.04214 136.9
[M+H-H-0]* 136.07624 124.6
[M+HCOO]- 198.07718 153.8
[M+CHsCOO]~ 212.09283 177.7

Data sourced from computational predictions available in public chemical databases.

Expected Spectroscopic Characteristics

Based on the structure of 2-(dimethylamino)benzene-1,4-diol, the following spectral features
are anticipated. These are general predictions and would require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 'HNMR:

o Aromatic Protons: Signals for the three protons on the benzene ring would be expected in
the aromatic region (typically & 6.5-8.0 ppm). The substitution pattern would lead to a
specific splitting pattern (e.g., doublets, doublet of doublets).

o Hydroxyl Protons (-OH): Two broad singlets corresponding to the two hydroxyl groups.
Their chemical shift would be concentration and solvent-dependent.
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o N-Methyl Protons (-N(CHs)2): A singlet in the aliphatic region (typically é 2.5-3.5 ppm),
integrating to six protons.

e 13C NMR:

o Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons.
The carbons bearing the hydroxyl and dimethylamino groups would be significantly
shifted. Aromatic carbons typically appear between 6 110-160 ppm.

o N-Methyl Carbons: A signal in the aliphatic region (typically  40-50 ppm) corresponding to
the two methyl carbons of the dimethylamino group.

Infrared (IR) Spectroscopy

e O-H Stretch: A broad absorption band in the region of 3200-3600 cm~1 is expected due to
the hydroxyl groups.

e C-H Stretch (Aromatic): Weak to medium bands above 3000 cm~1.
e C-H Stretch (Aliphatic): Bands in the 2850-2960 cm~1 region from the methyl groups.
e C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm~? range.[1]

e C-N Stretch: An absorption band typically in the 1250-1350 cm~1 region for the aromatic

amine.

e C-O Stretch: A strong band in the 1200-1260 cm~1 region for the phenolic hydroxyl groups.

UV-Visible (UV-Vis) Spectroscopy

Aromatic compounds exhibit intense absorption bands due to 1t — TT* transitions.[2] For 2-
(dimethylamino)benzene-1,4-diol, the presence of the electron-donating hydroxyl and
dimethylamino groups on the benzene ring is expected to cause a bathochromic (red) shift of
the absorption maxima compared to unsubstituted benzene. One would anticipate absorption
bands in the 200-400 nm range.

Experimental Protocols
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The following are generalized protocols that can be adapted for the synthesis and
spectroscopic analysis of 2-(dimethylamino)benzene-1,4-diol.

General Synthesis of Aminohydroquinones

A common route to aminohydroquinones involves the introduction of an amino group to a
quinone, followed by reduction.

o Reaction Setup: A solution of 1,4-benzoquinone in a suitable solvent (e.g., ethanol,
methanol, or a buffered aqueous solution) is prepared in a round-bottom flask equipped with
a magnetic stirrer.

e Nucleophilic Addition: An aqueous solution of dimethylamine is added dropwise to the
benzoquinone solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic
reaction.

¢ Reaction Monitoring: The progress of the reaction can be monitored by thin-layer
chromatography (TLC) until the starting material is consumed.

e Reduction: The resulting 2-(dimethylamino)-1,4-benzoquinone is then reduced to the
hydroquinone. This can be achieved by adding a reducing agent such as sodium dithionite or
by catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).

e Work-up and Purification: The reaction mixture is then worked up, which may involve
extraction with an organic solvent and washing with brine. The crude product is purified,
typically by column chromatography on silica gel or by recrystallization from an appropriate
solvent system.

Spectroscopic Analysis Protocols
e NMR Spectroscopy:

o Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL
of a deuterated solvent (e.g., CDClz, DMSO-ds, or D20) in an NMR tube.

o Acquire *H and 3C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or
higher).
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o Process the spectra (Fourier transform, phase correction, and baseline correction).

o Integrate the *H NMR signals and determine the chemical shifts relative to a reference
standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

o For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with
dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum
using an Attenuated Total Reflectance (ATR) accessory.

o Record the IR spectrum over the range of 4000-400 cm™1.

o Identify the characteristic absorption bands corresponding to the functional groups present
in the molecule.

Mass Spectrometry:

o Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

o Introduce the sample into the mass spectrometer, for example, via direct infusion or
coupled with a liquid chromatography system (LC-MS).

o Acquire the mass spectrum using an appropriate ionization technique, such as
Electrospray lonization (ESI) in both positive and negative ion modes.

o Determine the molecular weight from the molecular ion peak (e.g., [M+H]* or [M-H]~) and
analyze the fragmentation pattern if present.

UV-Vis Spectroscopy:

[¢]

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol,
methanol, or acetonitrile) of a known concentration.

[¢]

Use a quartz cuvette to hold the sample.

[e]

Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm)
using a UV-Vis spectrophotometer.
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o lIdentify the wavelength(s) of maximum absorbance (A_max).

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a

novel organic compound like 2-(dimethylamino)benzene-1,4-diol.
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General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1.15.7 Spectroscopy of Aromatic Compounds — Organic Chemistry: A Tenth Edition —
OpenStax adaptation 1 [ncstate.pressbooks.pub]

o 2. fiveable.me [fiveable.me]

 To cite this document: BenchChem. [Spectroscopic and Methodological Guide to 2-
(Dimethylamino)benzene-1,4-diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2998426#spectroscopic-data-for-2-dimethylamino-
benzene-1-4-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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